molecular formula C15H13BrN6O B2613757 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide CAS No. 2380142-63-0

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide

Cat. No.: B2613757
CAS No.: 2380142-63-0
M. Wt: 373.214
InChI Key: KIHHGHKUZDKWFE-UHFFFAOYSA-N
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Description

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromine atom, a cyanopyrazine group, an azetidine ring, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanopyrazine Group: This step involves the reaction of the azetidine intermediate with a cyanopyrazine derivative under controlled conditions.

    Formation of the Pyridine Carboxamide Moiety: The final step involves coupling the brominated intermediate with a pyridine carboxamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with functional groups like alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
  • 5-Bromo-N-[1-(3-fluoropyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
  • 5-Bromo-N-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide

Uniqueness

5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide is unique due to the presence of the cyanopyrazine group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O/c1-21(15(23)10-4-11(16)7-18-6-10)12-8-22(9-12)14-13(5-17)19-2-3-20-14/h2-4,6-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHHGHKUZDKWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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